Sorangicin A

Mycobacterium tuberculosis RNA polymerase Rifampicin resistance

Rifampicin-resistant M. tuberculosis RNAP (S456L mutation) defeats standard ansamycin antibiotics, leaving researchers without effective tool compounds for transcription inhibition studies. Sorangicin A (SorA) solves this by utilizing a mechanistically distinct binding mode-blocking promoter DNA unwinding upstream of rifampicin's target site-retaining inhibitory activity against the S456L mutant that rifampicin cannot address. • Inhibits M. tuberculosis S456L mutant RNAP via promoter DNA unwinding blockade (Lilic et al., 2020) • Eradicates C. trachomatis at 1 μg/mL while sparing Lactobacillus spp. in vivo (Graspeuntner et al., 2023) • Reduced CYP induction liability vs. rifampicin-critical for polypharmacy and DDI studies Supplied as a research-grade natural product with batch-specific analytical documentation. Standard international B2B shipping available.

Molecular Formula C47H66O11
Molecular Weight 807 g/mol
Cat. No. B1218448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorangicin A
Synonymssorangicin A
sorangicin-A
Molecular FormulaC47H66O11
Molecular Weight807 g/mol
Structural Identifiers
SMILESCC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C
InChIInChI=1S/C47H66O11/c1-30(17-14-15-23-44(50)51)27-31(2)47-40-26-25-34(54-47)18-10-6-5-7-11-19-35(48)46(53)43-28-36(49)32(3)37(56-43)21-16-22-38-33(4)41-29-42(55-38)39(57-41)20-12-8-9-13-24-45(52)58-40/h6,8-13,16,19-20,22,24-27,30,32-43,46-49,53H,5,7,14-15,17-18,21,23,28-29H2,1-4H3,(H,50,51)/b9-8-,10-6+,19-11+,20-12+,22-16+,24-13-,31-27+/t30-,32-,33+,34+,35+,36+,37-,38+,39-,40+,41-,42-,43-,46+,47+/m1/s1
InChIKeyOTABDKFPJQZJRD-QLGZCQHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorangicin A Sourcing Guide


Sorangicin A (SorA) is a macrocyclic polyether antibiotic produced by the myxobacterium Sorangium cellulosum strain So ce12 [1]. It functions as a potent and specific inhibitor of eubacterial DNA-dependent RNA polymerase (RNAP) [1]. Unlike the ansamycin class (e.g., rifampicin), Sorangicin A is structurally unrelated and exhibits a distinct binding mode and inhibitory mechanism within the RNAP active site [2]. This structural divergence confers a unique resistance profile and a differentiated pharmacokinetic signature that are critical for research applications targeting difficult-to-treat pathogens.

Mechanism Macrocyclic polyether RNAP inhibitor; binding mode distinct from ansamycin class
Target Scope Reported activity on rifampicin-resistant RNAP mutants (e.g., S456L)
Research Fit Supports resistance mechanism studies and antimicrobial screening contexts

Why Sorangicin A Cannot Be Substituted


Generic substitution with ansamycin-class inhibitors like rifampicin (Rif) fails in contexts involving rifampicin-resistant (RifR) RNA polymerase mutations, most notably the prevalent clinical substitution S456L of the β subunit in Mycobacterium tuberculosis [1]. While rifampicin loses efficacy against this mutant, Sorangicin A retains inhibitory activity by utilizing a distinct, upstream mechanistic step that blocks promoter DNA unwinding rather than RNA translocation [1]. Furthermore, even when considering other natural product RNAP inhibitors, Sorangicin A demonstrates a uniquely favorable pharmacokinetic profile with reduced drug-drug interaction liability compared to rifampicin, a critical procurement consideration for in vivo studies involving polypharmacy [2].

Sorangicin A

Retains RNAP inhibition on S456L RifR mutant

Distinct mechanism: blocks promoter unwinding

Reported lower CYP induction liability

May support polypharmacy model context

Rifampicin

Inhibition lost on S456L RifR mutant

Mechanism targets RNA translocation; not interchangeable

Strong CYP3A4 inducer

May confound in vivo DDI models

Sorangicin A Comparative Evidence


Inhibition of Rifampicin-Resistant RNA Polymerase

Sorangicin A retains potent inhibitory activity against the clinically prevalent rifampicin-resistant RNAP mutant (β subunit S456L) from Mycobacterium tuberculosis, whereas rifampicin is inactive against this target [1]. This functional retention is attributed to a distinct mechanism: SorA blocks the transition to fully opened promoter DNA, while rifampicin inhibits RNA translocation [1].

Resistant Mutant Inhibition
Head-to-head
SorA inhibits S456L mutant RNAP; Rifampicin inactive
Supports mutant RNAP mechanistic studies
IC50 values comparable to wild-type per Lilic 2020
Mycobacterium tuberculosis RNA polymerase Rifampicin resistance Transcription inhibition

Microbiome-Sparing Chlamydia Eradication

In direct head-to-head models, Sorangicin A eradicates C. trachomatis from fallopian tube explants at a concentration of 1 μg/mL [1]. Unlike standard-of-care comparators doxycycline and azithromycin, which cause significant off-target collateral damage to the host microbiota, SorA treatment did not alter the vaginal microbiota composition in vivo nor affect the growth of human-derived Lactobacillus species [1].

Antichlamydial & Microbiota
Head-to-head
MIC 80–120 ng/mL; >100-fold shedding reduction; microbiota preserved
Supports infection model endpoint review
Lactobacillus growth unaffected vs. doxycycline/azithromycin
Chlamydia trachomatis Sexually transmitted infections Fallopian tube explant Microbiome-sparing

Low Drug-Drug Interaction Potential

Sorangicin A displays a better pharmacokinetic profile than rifampicin, specifically concerning drug-drug interaction liability [1]. Rifampicin is a potent inducer of cytochrome P450 enzymes (e.g., CYP3A4), which complicates treatment regimens for tuberculosis patients with comorbidities (e.g., HIV) who require multiple medications [1]. SorA lacks this strong induction profile, making it a more suitable starting molecule for designing therapeutics intended for polypharmacy scenarios [2].

CYP Induction Profile
Class-level
Reported as non-inducer vs. rifampicin strong CYP3A4 inducer
Supports polypharmacy model context
Exact fold-change not specified; qualitative comparison
Pharmacokinetics Drug-drug interactions CYP induction Tuberculosis

Tolerance to RNAP Binding Pocket Mutations

Sorangicin A exhibits significantly greater tolerance to mutation-induced changes in the shape of the RNAP binding pocket relative to rifampicin [1]. This increased tolerance is attributed to the greater conformational flexibility of the sorangicin macrocyclic polyether scaffold compared to the rigid ansamycin structure of rifampicin [1].

Binding Pocket Tolerance
Class-level
Conformational flexibility allows broader mutant coverage
Supports resistance evolution context
Based on structural analysis; no precise % difference
RNA polymerase Drug resistance evolution Conformational flexibility Structure-activity relationship

Efficacy Comparison with Neosorangicin A

In a direct head-to-head comparison using a murine wound infection model, neosorangicin A (a derivative with a shortened side chain and lacking a free carboxylic acid) demonstrated enhanced potency against intracellular Staphylococcus aureus compared to the parent Sorangicin A [1]. This comparison validates that while SorA is the potent reference standard, the altered physicochemical properties of neosorangicin A confer superior in vivo efficacy in this specific infection context [1].

Derivative Benchmark
Head-to-head
Neosorangicin A shows enhanced in vivo potency; SorA as reference
Supports derivative efficacy comparison
Murine wound model; SorA serves as baseline control
Neosorangicin A Staphylococcus aureus Wound infection In vivo efficacy

Sorangicin A Procurement Use Cases


Mechanistic Studies of Rifampicin-Resistant RNAP

Sorangicin A is the definitive tool compound for investigating the structural and functional basis of rifampicin resistance in M. tuberculosis RNAP. As demonstrated by Lilic et al. (2020), SorA inhibits the S456L mutant RNAP via a distinct mechanism (blocking promoter DNA unwinding) that rifampicin cannot achieve [1]. Procuring Sorangicin A enables researchers to dissect alternative transcription inhibition pathways and validate novel drug targets within the resistant enzyme [1].

Microbiome-Sparing Anti-Chlamydial Lead Discovery

For programs focused on developing non-disruptive therapies for C. trachomatis infections, Sorangicin A provides a validated lead scaffold. Data from Graspeuntner et al. (2023) confirm that SorA eradicates C. trachomatis from fallopian tube explants at 1 μg/mL while sparing beneficial Lactobacillus species and maintaining vaginal microbiome integrity in vivo [2]. This specific dual-action profile (pathogen clearance without microbiome collateral damage) is not observed with doxycycline or azithromycin, making SorA a high-value procurement for STI therapeutic development [2].

Non-CYP Inducing RNAP Inhibitor Reference

Sorangicin A serves as a critical comparator in pharmacokinetic and drug-drug interaction (DDI) studies aimed at overcoming the limitations of rifampicin. Given its documented lack of strong CYP enzyme induction compared to rifampicin [3], procuring Sorangicin A is essential for establishing baseline PK/PD parameters and for benchmarking next-generation RNAP inhibitors intended for use in TB patients with HIV co-infection or other comorbidities requiring complex drug regimens [3].

Benchmark Control for Novel Sorangicin Derivatives

In synthetic biology and medicinal chemistry campaigns targeting the sorangicin scaffold, the parent compound Sorangicin A is an indispensable reference standard. As shown by Fries et al. (2026), head-to-head in vivo comparisons between Sorangicin A and neosorangicin A are required to quantify the efficacy gains achieved through structural modifications (e.g., altered side chain and carboxylic acid moiety) [4]. Without Sorangicin A as the baseline control, the incremental value of new derivatives cannot be accurately measured or published [4].

Application
Selection Property
Validation Focus
Resistance mechanism studies
RNAP inhibitor with distinct binding mechanism
Inhibition of rifampicin-resistant mutants
Chlamydia infection models
Microbiota-sparing antimicrobial profile
Chlamydia eradication without Lactobacillus inhibition
Polypharmacy interaction models
Reported lower CYP induction liability
DDI-free in vivo benchmark
Derivative efficacy comparison
Parent scaffold reference compound
Baseline efficacy and potency readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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